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Compound of Interest

Compound Name:
N-Methyl-o-phenylenediamine

dihydrochloride

Cat. No.: B018795 Get Quote

An In-Depth Technical Guide to the Physical Properties of N-Methyl-o-phenylenediamine
dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the core physical and

chemical properties of N-Methyl-o-phenylenediamine dihydrochloride (CAS: 25148-68-9).

Intended for researchers, scientists, and professionals in drug development, this document

synthesizes critical data with practical, field-proven insights into its characterization, handling,

and application. The guide details the compound's identity, physical characteristics,

spectroscopic signature, and provides standardized protocols for its analysis.

Introduction
N-Methyl-o-phenylenediamine dihydrochloride is an aromatic amine salt of significant

interest in synthetic organic chemistry. Its primary role as a key starting material in the

synthesis of benzimidazoles makes it a crucial intermediate in the pharmaceutical industry.[1]

Notably, it is an essential precursor in the multi-step synthesis of Telmisartan, a widely used

angiotensin II receptor antagonist for the treatment of hypertension.[2] Understanding the

physical properties of this compound is paramount for process optimization, quality control, and

ensuring the purity of subsequent active pharmaceutical ingredients (APIs). This guide explains

the causality behind experimental choices for its characterization and provides self-validating

protocols for its analysis.
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Chemical Identity and Structure
The foundational step in characterizing any chemical substance is to establish its unequivocal

identity. N-Methyl-o-phenylenediamine dihydrochloride is the salt form of N-Methyl-o-

phenylenediamine, which enhances its stability and solubility in polar solvents, a desirable trait

for many synthetic applications.[2]

Table 1: Chemical Identifiers and Structural Information

Identifier Value Source(s)

CAS Number 25148-68-9 [3]

Molecular Formula C₇H₁₂Cl₂N₂ [3]

Molecular Weight 195.09 g/mol [3]

IUPAC Name
2-N-methylbenzene-1,2-

diamine;dihydrochloride
[3]

Synonyms

N-Methyl-1,2-benzenediamine

dihydrochloride, 2-

(Methylamino)aniline

dihydrochloride

[3]

InChI Key
DKEONVNYXODZRQ-

UHFFFAOYSA-N
[3]

Canonical SMILES CNC1=CC=CC=C1N.Cl.Cl [3]

Core Physical Properties
The macroscopic and thermodynamic properties of a compound dictate its handling,

formulation, and reaction kinetics. As an acidic salt, N-Methyl-o-phenylenediamine
dihydrochloride is generally soluble in water, where it forms solutions with a pH below 7.0.[2]

[3]

Table 2: Summary of Physical Properties
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Property Observation Source(s)

Physical Description
White to light purple or beige

crystalline powder/solid.
[1][3]

Melting Point

191-192 °C (with

decomposition). Note: Minor

variations in reported values

exist, which is common for

amine salts that may

decompose upon melting.

[4]

Solubility

Water: Highly soluble (≥100

mg/mL at ~23 °C). Ethanol:

Soluble. DMSO/Methanol:

Slightly soluble.

[1][3]

Spectroscopic and Analytical Characterization
Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and purity.

While comprehensive spectral databases for this specific salt are not universally public, its

expected analytical signature can be reliably predicted based on its structure and data from its

free base and related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic

molecule. For N-Methyl-o-phenylenediamine dihydrochloride, the protonation of the amine

groups in a solvent like DMSO-d₆ or D₂O will influence the chemical shifts.

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different

proton environments. The aromatic protons on the benzene ring would typically appear as a

complex multiplet in the range of δ 6.8–7.2 ppm.[2] The methyl group protons (N-CH₃) would

present as a singlet further upfield, anticipated around δ 2.8–3.2 ppm.[2] The amine protons

(-NH₃⁺ and -NH₂⁺-CH₃) would be broad and their chemical shift highly dependent on solvent

and concentration.
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¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons and one

signal for the methyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

for this compound is characterized by the vibrations of the amine salt and the aromatic ring.

Key Expected Absorptions:

N-H Stretching: Broad and strong absorptions in the 2400-3200 cm⁻¹ region are

characteristic of the N-H stretches in the primary and secondary ammonium hydrochloride

groups.

Aromatic C-H Stretching: Peaks typically appear just above 3000 cm⁻¹.

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: Found in the 1200-1350 cm⁻¹ region. PubChem confirms the availability of

an FTIR spectrum obtained via the KBr wafer technique, which is a standard method for

solid samples.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For this salt, the analysis would typically identify the mass of the protonated free

base.

Expected Molecular Ion: The molecular ion peak would correspond to the free base

(C₇H₁₀N₂) plus a proton [M+H]⁺, or the salt's molecular weight. The expected molecular ion

peak is at m/z 195.09, corresponding to the full C₇H₁₂Cl₂N₂ formula, with fragmentation

patterns confirming the structure.[2]

Experimental Protocols for Physical
Characterization
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To ensure data integrity and reproducibility, standardized methodologies must be employed.

The following protocols are foundational for the physical characterization of N-Methyl-o-
phenylenediamine dihydrochloride.

Protocol 4.1: Melting Point Determination by Differential
Scanning Calorimetry (DSC)

Rationale: DSC provides a more accurate and reproducible melting point than traditional oil

bath methods by measuring the heat flow required to raise the sample's temperature. The

extrapolated onset temperature of the melting endotherm is the most reliable value for the

melting point.[5]

Methodology:

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using

certified indium and zinc standards.

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a hermetically

sealed aluminum DSC pan to prevent sublimation or decomposition.[5] An empty, sealed

pan is used as the reference.

Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to

220 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).[6]

Data Analysis: Determine the melting point as the extrapolated onset temperature of the

primary endothermic peak. The peak temperature should also be noted.

Workflow for DSC Analysis
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Caption: Workflow for Melting Point Determination using DSC.

Protocol 4.2: Aqueous Solubility Determination (Shake-
Flask Method)

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility,

ensuring the solution reaches saturation.[7][8] This is critical for applications in

pharmaceutical development, such as Biopharmaceutics Classification System (BCS)

studies.[9]

Methodology:

Preparation: Prepare a series of vials with a fixed volume of purified water (e.g., 10 mL).

Sample Addition: Add an excess amount of N-Methyl-o-phenylenediamine
dihydrochloride to each vial to ensure that a solid phase remains at equilibrium.

Equilibration: Place the vials in an orbital shaker or agitate at a constant temperature (e.g.,

25 °C or 37 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-48

hours) to reach equilibrium.[9] Preliminary studies can determine the time required to

reach a plateau.
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Sample Separation: After equilibration, allow the vials to stand for a short period. Withdraw

an aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm

PTFE) to remove undissolved solids.

Analysis: Accurately dilute the filtered supernatant and quantify the concentration of the

dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or

HPLC.

Calculation: Express the solubility in mg/mL or mol/L.

Synthesis and Purification Overview
A brief understanding of the synthesis pathway is crucial as impurities or residual starting

materials can affect the measured physical properties. The most common synthetic route

involves the reduction of an ortho-nitroaniline precursor.

Common Synthesis Pathway
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Caption: A common synthetic route to the target compound.

Purification is typically achieved by recrystallization of the final dihydrochloride salt from a

suitable solvent system, such as an ethanol/water mixture, to remove any unreacted starting

materials or side products.[1]

Safety, Handling, and Storage
From a safety and handling perspective, N-Methyl-o-phenylenediamine dihydrochloride is

classified as toxic.

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
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Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated

fume hood to avoid inhalation of the powder.[1]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

substances such as strong oxidizing agents.

Conclusion
The physical properties of N-Methyl-o-phenylenediamine dihydrochloride are well-defined,

making it a reliable intermediate for high-purity applications in drug development and other

areas of organic synthesis. Its high water solubility, distinct melting point, and characteristic

spectroscopic signature provide a solid basis for its identification and quality control. The

protocols and data presented in this guide serve as a foundational resource for scientists and

researchers working with this important chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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